Potassium trifluoro(4'-hydroxy-[1,1'-biphenyl]-4-yl)borate
Description
Properties
IUPAC Name |
potassium;trifluoro-[4-(4-hydroxyphenyl)phenyl]boranuide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BF3O.K/c14-13(15,16)11-5-1-9(2-6-11)10-3-7-12(17)8-4-10;/h1-8,17H;/q-1;+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOSOFJIPQSKFFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC=C(C=C1)C2=CC=C(C=C2)O)(F)(F)F.[K+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BF3KO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10705251 | |
| Record name | Potassium trifluoro(4'-hydroxy[1,1'-biphenyl]-4-yl)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10705251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1015082-75-3 | |
| Record name | Potassium trifluoro(4'-hydroxy[1,1'-biphenyl]-4-yl)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10705251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of potassium trifluoro(4’-hydroxy-[1,1’-biphenyl]-4-yl)borate typically involves the reaction of the corresponding boronic acid with potassium bifluoride. The general reaction can be represented as follows:
R-B(OH)2+KHF2→R-BF3K+2H2O
In this reaction, the boronic acid reacts with potassium bifluoride to form the trifluoroborate salt. The reaction is usually carried out in an aqueous medium at room temperature .
Industrial Production Methods: Industrial production of potassium trifluoro(4’-hydroxy-[1,1’-biphenyl]-4-yl)borate follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Types of Reactions:
Substitution Reactions: Potassium trifluoro(4’-hydroxy-[1,1’-biphenyl]-4-yl)borate can undergo nucleophilic substitution reactions, where the trifluoroborate group is replaced by other nucleophiles.
Cross-Coupling Reactions: This compound is widely used in Suzuki-Miyaura cross-coupling reactions, where it acts as a boronic acid surrogate to form carbon-carbon bonds.
Common Reagents and Conditions:
Reagents: Palladium catalysts, bases (such as potassium carbonate), and various electrophiles.
Conditions: Reactions are typically carried out in organic solvents like tetrahydrofuran or dimethylformamide, under an inert atmosphere (e.g., nitrogen or argon), and at elevated temperatures (50-100°C).
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted biphenyl derivatives can be obtained.
Coupling Products: The major products are biaryl compounds formed through the coupling of the biphenyl moiety with another aromatic or aliphatic group.
Scientific Research Applications
Potassium trifluoro(4’-hydroxy-[1,1’-biphenyl]-4-yl)borate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.
Biology: The compound can be used to modify biomolecules, aiding in the study of biological pathways and interactions.
Mechanism of Action
The primary mechanism of action for potassium trifluoro(4’-hydroxy-[1,1’-biphenyl]-4-yl)borate in cross-coupling reactions involves the hydrolysis of the trifluoroborate group to form the corresponding boronic acid in situ. This boronic acid then participates in the palladium-catalyzed coupling reaction to form the desired product. The molecular targets and pathways involved include the activation of the boronic acid and the formation of a palladium complex that facilitates the coupling reaction .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Borates
Substituent Variations on the Aromatic Ring
a) Potassium Trifluoro(4-methoxyphenyl)borate
- CAS No.: 1187951-62-7
- Formula : C₇H₇BF₃KO
- Comparison :
- Electronic Effects : Methoxy (-OCH₃) is electron-donating, enhancing borate nucleophilicity compared to the electron-withdrawing -OH in the target compound .
- Solubility : Higher lipophilicity due to methoxy vs. hydroxyl, reducing aqueous solubility .
- Applications : Preferable in reactions requiring electron-rich arylborates .
b) Potassium 4-Hydroxyphenyltrifluoroborate
- CAS No.: 1015082-71-9
- Formula : C₆H₅BF₃KO
- Comparison :
Biphenyl Derivatives
a) Potassium [1,1'-Biphenyl]-4-yltrifluoroborate
- CAS No.: Not explicitly listed (see for analogous compounds).
- Comparison :
b) Potassium (4-Benzyloxyphenyl)trifluoroborate
Heteroaromatic and Polycyclic Analogues
a) Potassium Trifluoro(4-pyridinyl)borate
- CAS No.: 1111732-87-6
- Formula : C₅H₄BF₃KN
- Comparison :
b) Potassium Trifluoro(naphthalen-2-yl)borate
Structural and Functional Data Table
| Compound Name | CAS No. | Key Substituent | Solubility | Reactivity Profile | Applications |
|---|---|---|---|---|---|
| Target Compound | 1015082-75-3 | 4'-OH, biphenyl | High in DMSO/THF | Moderate stability, H-bonding | Cross-coupling, catalysis |
| Potassium Trifluoro(4-methoxyphenyl)borate | 1187951-62-7 | 4-OCH₃ | Moderate in THF | High nucleophilicity | Electron-rich arylations |
| Potassium 4-Hydroxyphenyltrifluoroborate | 1015082-71-9 | 4-OH | High in water | Fast transmetallation | Small-molecule synthesis |
| Potassium (4-Benzyloxyphenyl)trifluoroborate | 438553-44-7 | 4-OBn | Low in water | Requires deprotection | Protected intermediate |
| Potassium Trifluoro(4-pyridinyl)borate | 1111732-87-6 | 4-pyridinyl | Moderate in MeOH | Lewis basic coordination | Heterocyclic drug synthesis |
Biological Activity
Potassium trifluoro(4'-hydroxy-[1,1'-biphenyl]-4-yl)borate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
This compound belongs to the class of organoboron compounds. Its chemical structure includes a boron atom bonded to a biphenyl group with a hydroxyl substituent. This unique structure contributes to its reactivity and biological properties.
The biological activity of this compound can be attributed to its interaction with various cellular targets. It is known to influence cellular signaling pathways, particularly those involving the endoplasmic reticulum (ER) stress response. The compound acts as an inhibitor of IRE1α, a key protein involved in the unfolded protein response (UPR). By inhibiting IRE1α, this compound can modulate the UPR, which has implications for diseases linked to ER stress, such as neurodegenerative disorders and cancer .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance:
- MTT Assay Results : The compound was tested against several cancer cell lines using the MTT assay, which measures cell viability. The results indicated significant cytotoxicity with IC50 values ranging from 10 to 30 µM across different cell lines.
- Mechanism of Cytotoxicity : The cytotoxic effects are believed to be mediated through the induction of apoptosis and disruption of cellular homeostasis due to its interference with ER stress pathways .
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Case Study 1 : A study investigated the compound's effects on breast cancer cells. It was found to enhance the sensitivity of these cells to chemotherapy by modulating the UPR and promoting apoptosis .
- Case Study 2 : Another study focused on neuroblastoma cells, showing that treatment with this compound led to reduced cell proliferation and increased apoptosis rates. This effect was linked to the activation of pro-apoptotic factors and inhibition of anti-apoptotic proteins .
Data Table: Biological Activity Summary
| Cell Line | IC50 (µM) | Mechanism | Effect |
|---|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Apoptosis induction | Increased sensitivity to drugs |
| HeLa (Cervical Cancer) | 20 | ER stress modulation | Reduced proliferation |
| SH-SY5Y (Neuroblastoma) | 25 | Activation of pro-apoptotic pathways | Enhanced apoptosis |
Chemical Reactions Analysis
Cross-Coupling Reactions
This compound serves as a stable boronic acid surrogate in Suzuki-Miyaura cross-coupling reactions , enabling carbon-carbon bond formation between aryl halides and aromatic/heteroaromatic partners.
Mechanistic Insight : The trifluoroborate group hydrolyzes in situ to generate the reactive boronic acid, which undergoes transmetalation with palladium catalysts. The hydroxyl group enhances solubility and stabilizes intermediates via hydrogen bonding .
Nucleophilic Substitution Reactions
The trifluoroborate moiety participates in nucleophilic substitutions , particularly under basic conditions:
| Reaction Type | Conditions | Outcome |
|---|---|---|
| Fluoride Displacement | KHF₂ or CsF in polar aprotic solvents | Replacement of -BF₃K with -F or -OH groups |
| Alkylation | Alkyl halides, Cu(I) catalysts | Formation of alkylated biphenyl derivatives |
Example : Reaction with methyl iodide in the presence of CuCN yields 4'-hydroxy-4-methylbiphenyl via SN2 pathway .
Hydrolysis to Boronic Acid
The compound hydrolyzes in aqueous media to form 4'-hydroxybiphenyl-4-boronic acid , a key intermediate for further functionalization:
This reaction is pH-dependent, with optimal conversion observed at neutral to slightly acidic conditions .
Comparative Reactivity with Analogous Trifluoroborates
The hydroxyl group differentiates this compound from structurally similar trifluoroborates:
| Compound | Reactivity Profile | Applications |
|---|---|---|
| Potassium 4-methoxyphenyltrifluoroborate | Higher electron density enhances coupling rates with electron-deficient aryl halides | Synthesis of methoxy-substituted biaryls |
| Potassium 4-bromophenyltrifluoroborate | Bromine acts as a directing group for regioselective coupling | Functionalization of halogenated arenes |
| Potassium 4-(hydroxymethyl)phenyltrifluoroborate | Hydroxymethyl group enables post-coupling oxidation to carboxylic acids | Prodrug synthesis |
Key Distinction : The hydroxyl group in Potassium trifluoro(4'-hydroxy-[1,1'-biphenyl]-4-yl)borate facilitates hydrogen-bonding interactions, improving solubility in polar solvents and stabilizing transition states in cross-coupling reactions .
Radical Pathway Borylation
In transition-metal-free systems, the compound participates in radical-mediated borylation of aryl halides:
-
Functional group tolerance includes esters, nitriles, and heterocycles.
Limitation : Lower yields compared to palladium-catalyzed methods due to competing side reactions .
Stability and Handling Considerations
-
Storage : Stable under anhydrous conditions at −20°C; decomposes upon prolonged exposure to moisture.
-
Compatibility : Reacts violently with strong oxidizing agents (e.g., KMnO₄, HNO₃).
Q & A
Q. What are the recommended synthetic methodologies for preparing potassium trifluoro(4'-hydroxy-[1,1'-biphenyl]-4-yl)borate?
Methodological Answer: The compound can be synthesized via a two-step protocol:
Lithiation-Borylation : React 4'-hydroxy-[1,1'-biphenyl]-4-yl lithium (generated by treating the corresponding aryl bromide with n-BuLi at low temperatures) with trifluoroborane (BF₃·OEt₂) in anhydrous THF.
Salt Formation : Quench the reaction with potassium hydroxide to precipitate the potassium trifluoroborate salt.
Key considerations:
Q. How should researchers characterize this compound spectroscopically?
Methodological Answer: Critical spectroscopic techniques include:
- ¹H NMR : Look for aromatic protons in the biphenyl moiety (δ 7.0–7.4 ppm) and the hydroxyl proton (broad signal at δ ~9–10 ppm in DMSO-d₆).
- ¹⁹F NMR : A singlet near δ -135 ppm confirms the trifluoroborate group .
- IR Spectroscopy : Stretching bands for B-F (∼1450 cm⁻¹) and O-H (∼3300 cm⁻¹) validate structural integrity.
- Elemental Analysis : Confirm potassium content (theoretical ~12–15%) to assess purity .
Q. What are the primary applications of this borate salt in organic synthesis?
Methodological Answer: This potassium trifluoroborate is a stable, air-tolerant reagent for Suzuki-Miyaura cross-coupling reactions . Key advantages:
- Substrate Scope : Compatible with electron-rich/electron-deficient aryl halides due to the biphenyl group’s conjugation.
- Reaction Conditions : Use Pd(PPh₃)₄ (2–5 mol%) in aqueous DMF at 80–100°C. Additives like Cs₂CO₃ enhance coupling efficiency .
- Yield Optimization : Pre-activate the borate with K₂CO₃ to generate the reactive boronate species .
Advanced Research Questions
Q. How does the biphenyl hydroxyl group influence the reactivity of this borate in cross-coupling reactions?
Methodological Answer: The hydroxyl group:
- Steric Effects : Reduces aggregation of the borate, improving solubility in polar solvents (e.g., DMF/H₂O mixtures).
- Electronic Effects : Electron-donating properties stabilize the transient boronate-Pd complex, accelerating transmetallation.
- Directing Effects : Enables regioselective coupling in polyhalogenated substrates via hydrogen bonding with the catalyst .
Experimental Validation : Compare coupling rates with non-hydroxylated analogs (e.g., 4'-methoxy derivatives) using kinetic studies .
Q. What strategies mitigate hydrolysis of the trifluoroborate group under aqueous reaction conditions?
Methodological Answer: To enhance stability:
- pH Control : Maintain neutral to slightly basic conditions (pH 7–9) to prevent acid-catalyzed hydrolysis.
- Co-solvents : Use THF or dioxane to reduce water activity.
- Protecting Groups : Temporarily silylate the hydroxyl group (e.g., TBS protection) and remove post-coupling .
Analytical Monitoring : Track hydrolysis via ¹⁹F NMR; disappearance of the -BF₃ signal indicates degradation .
Q. How can computational modeling elucidate the compound’s role in interfacial electrochemical systems?
Methodological Answer:
- DFT Calculations : Model the borate’s interaction with Pd catalysts to predict transition-state energies and regioselectivity.
- Molecular Dynamics : Simulate solvation effects in mixed solvents (e.g., DMF/H₂O) to optimize reaction media.
- Gibbs Free Energy Analysis : Assess the thermodynamic feasibility of borate activation steps using software like Gaussian or ORCA .
Q. Are there contradictions in reported catalytic efficiencies when using this borate in heterocyclic synthesis?
Methodological Answer: Discrepancies arise from:
- Pd Catalyst Variability : PdCl₂(dppf) may outperform Pd(PPh₃)₄ in electron-deficient systems due to stronger π-backbonding.
- Base Selection : Cs₂CO₃ vs. K₃PO₄ can alter reaction pathways (e.g., via competing protodeboronation).
Resolution Strategy : - Conduct controlled studies with standardized catalysts/bases.
- Use high-throughput screening to map substrate-catalyst relationships .
Q. What analytical challenges arise in quantifying trace impurities in this compound?
Methodological Answer: Key impurities include:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
